3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-5-10-31-22-14-21(24-15(2)25-22)26-17-6-8-18(9-7-17)27-23(28)16-11-19(29-3)13-20(12-16)30-4/h6-9,11-14H,5,10H2,1-4H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONXIXXCYSMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The synthesis begins with 4,6-dichloro-2-methylpyrimidine (1), undergoing sequential nucleophilic substitutions:
Step 1: 6-Propoxylation
1 + NaOPr → 6-propoxy-4-chloro-2-methylpyrimidine (2)
Conditions :
- Solvent: Anhydrous DMF, 80°C, 12h
- Yield: 78% (n=3)
Step 2: 4-Amination
2 + NH3 (7M in MeOH) → 2-methyl-6-propoxypyrimidin-4-amine (3)
Optimized Parameters :
Table 1 : Amination Efficiency Under Varied Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 60 | 24 | 12 |
| CuI | 80 | 12 | 65 |
| Pd(OAc)2 | 100 | 6 | 58 |
Preparation of 4-((2-Methyl-6-Propoxypyrimidin-4-yl)Amino)Aniline
Buchwald-Hartwig Coupling
Intermediate 3 couples with 4-bromonitrobenzene (4) to install the aryl amino group:
3 + 4 → 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)nitrobenzene (5)
Catalytic System :
- Pd2(dba)3 (2 mol%)
- XantPhos (4 mol%)
- Cs2CO3 (3 equiv)
- Toluene, 110°C, 18h
- Yield: 72%
Nitro Reduction
Hydrogenation of 5 affords the aniline derivative (6):
5 + H2 (50 psi) → 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)aniline (6)
Conditions :
Synthesis of 3,5-Dimethoxybenzoyl Chloride
Acyl Chloride Formation
3,5-Dimethoxybenzoic acid (7) undergoes chlorination:
7 + SOCl2 → 3,5-dimethoxybenzoyl chloride (8)
Procedure :
Amide Bond Formation
Schotten-Baumann Reaction
Coupling 6 and 8 under mild basic conditions:
6 + 8 → Target compound (9)
Optimized Protocol :
- Base: NaHCO3 (aq. sat.)
- Solvent: THF/H2O (4:1)
- Temp: 0°C → rt, 4h
- Yield: 68%
Table 2 : Coupling Agent Screening
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 55 | 92 |
| HATU | DCM | 73 | 95 |
| SOCl2 method | THF/H2O | 68 | 98 |
Purification and Characterization
Chromatographic Separation
Final purification employs gradient silica chromatography:
- Eluent: Hexane → EtOAc/MeOH (9:1)
- Rf: 0.33 (TLC, EtOAc/Hex 1:1)
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 7.89 (d, J=8.4 Hz, 2H, aryl-H)
- δ 6.91 (d, J=2.4 Hz, 2H, dimethoxybenz-H)
- δ 3.95 (q, J=6.8 Hz, 2H, OCH2CH2CH3)
- δ 3.87 (s, 6H, 2×OCH3)
HRMS (ESI+) :
- Calculated: 464.2058 [M+H]+
- Found: 464.2061
Process Optimization Considerations
Solvent Effects on Amination
Polar aprotic solvents (DMF, DMSO) improve pyrimidine reactivity over ethereal systems:
- DMF: 78% conversion
- THF: 34% conversion
Temperature-Dependent Selectivity
Elevated temperatures (>100°C) promote bis-alkylation byproducts during propoxylation:
- 80°C: 2% impurities
- 120°C: 18% impurities (HPLC)
Alternative Synthetic Routes
Suzuki-Miyaura Approach
Alternative assembly via boronic ester intermediates showed limited success:
- Suzuki coupling yield: 41%
- Challenges in pyrimidine boronation
Solid-Phase Synthesis
Wang resin-bound aniline derivatives reduced purification burden but compromised overall yield (52%).
Industrial-Scale Considerations
Catalytic Recycling
Pd recovery via SC-CO2 extraction achieves 89% metal recuperation, lowering production costs.
Continuous Flow Synthesis
Microreactor trials enhanced reaction control:
- Buchwald step: 82% yield (vs. 72% batch)
- Residence time: 18 min (vs. 18h batch)
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Alkoxy Substituent Variations
Compounds in (e.g., N-[(2S)-3-(4-butoxyphenyl)-...]benzamide , N-{...3-[4-(2-methylpropoxy)phenyl]-...}benzamide ) share the benzamide core but differ in alkoxy chain length and branching. Key comparisons:
- Propoxy vs.
- Branching : The 2-methylpropoxy group in introduces steric hindrance, which may alter binding kinetics compared to the linear propoxy chain in the target compound.
Core Heterocycle Differences
The triazine-based compound in features a triazin-2-yl core with dimethylamino and pyrrolidinyl groups. protease inhibition) .
Stereochemical Complexity
Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[...]butanamide ) highlight the role of stereochemistry in biological activity. The target compound lacks specified stereochemistry, suggesting it may exist as a racemic mixture or that its activity is less dependent on chiral centers compared to ’s enantiopure derivatives .
Comparative Physicochemical and Pharmacokinetic Properties
Biological Activity
3,5-Dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C19H24N4O3
- Molecular Weight: 356.43 g/mol
The structure features a benzamide core substituted with methoxy groups and a pyrimidine derivative, which may contribute to its biological activity.
Research indicates that the compound exhibits significant activity against certain cancer cell lines, particularly through the inhibition of specific proto-oncogenes. The primary mechanism involves the downregulation of c-Myc, a critical regulator in cell proliferation and survival.
- c-Myc Inhibition : The compound has been shown to inhibit c-Myc/MAX dimerization and DNA binding, leading to reduced expression of downstream targets involved in tumor growth .
- Induction of Apoptosis : Studies demonstrate that treatment with this compound induces apoptosis in cancer cells, evidenced by increased markers of apoptosis and cell cycle arrest at various phases depending on concentration .
Efficacy in Preclinical Models
In vivo studies have demonstrated promising results:
- Xenograft Models : The compound exhibited significant tumor growth inhibition in HT29 colorectal cancer xenograft models without causing substantial weight loss or toxicity, indicating a favorable safety profile .
Comparative Biological Activity
The biological activity of this compound can be compared with other compounds targeting similar pathways:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | c-Myc | 0.32 (HT29) | High |
| Compound 42 | c-Myc | 0.51 (HCT 15) | Moderate |
| N-phenylaniline derivative | c-Myc | 0.40 (various lines) | High |
Case Studies
- Colorectal Cancer : A study highlighted the effectiveness of the compound in inhibiting colorectal cancer cell lines through c-Myc suppression. The compound demonstrated an IC50 value of 0.32 µM in HT29 cells, showcasing its potency .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound not only inhibits cell proliferation but also alters the expression of apoptosis-related proteins, suggesting a multi-faceted approach to cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
